2,4,5-Trichlorothiophenol

Atmospheric Chemistry Combustion Chemistry Reaction Kinetics

2,4,5-Trichlorothiophenol (CAS 3773-14-6) is a polychlorinated aromatic thiol whose unique 2,4,5-chlorine substitution pattern governs its electron density, steric hindrance, and thiol nucleophilicity. Generic substitution with other chlorothiophenol isomers is not viable. This specific isomer is the mandatory precursor for synthesizing polychlorinated dibenzothiophene (PCDT) and thianthrene (PCTA) dioxin analogues, where its O(³P) reactivity fundamentally differs from its oxygen analog. It is the required starting material for 1,2,4-trichloro-thioxanthene derivatives in antimicrobial SAR programs and the essential thiol precursor for Tetrasul degradant reference standards. Its calculated LogP of 4.35 provides a critical data point for QSAR model validation. Procure only the verified 2,4,5-isomer to ensure experimental reproducibility across environmental fate, medicinal chemistry, and analytical toxicology workflows.

Molecular Formula C6H3Cl3S
Molecular Weight 213.5 g/mol
CAS No. 3773-14-6
Cat. No. B1197574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorothiophenol
CAS3773-14-6
Synonyms2,4,5-trichlorothiophenol
Molecular FormulaC6H3Cl3S
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)S
InChIInChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
InChIKeyJARIALSGFXECCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorothiophenol (CAS 3773-14-6) Procurement Specifications and Technical Data Sheet


2,4,5-Trichlorothiophenol (2,4,5-Trichlorobenzenethiol, CAS 3773-14-6) is a polychlorinated aromatic thiol with the molecular formula C₆H₃Cl₃S and a molecular weight of 213.51 g/mol [1]. This compound is characterized by its distinctive substitution pattern, with chlorine atoms occupying the 2, 4, and 5 positions of the benzene ring, resulting in unique physicochemical and reactive properties compared to other chlorinated thiophenol isomers . It is typically supplied as a white to almost white crystalline powder with a purity of 97% or higher .

2,4,5-Trichlorothiophenol: Why Analog Substitution Compromises Chemical Integrity and Reaction Outcomes


Generic substitution of 2,4,5-Trichlorothiophenol with other chlorinated thiophenols or phenols is highly problematic due to the critical role of the specific chlorine substitution pattern in dictating the compound's reactivity and physical properties. The presence and arrangement of three chlorine atoms on the aromatic ring significantly alter the electron density, steric hindrance, and nucleophilicity of the thiol group compared to mono- or di-chlorinated analogs [1]. This directly impacts reaction kinetics, product selectivity in synthetic pathways (e.g., pharmaceutical intermediates, pesticides), and the compound's fate and transport in environmental studies [2]. The following sections provide quantifiable evidence demonstrating why 2,4,5-Trichlorothiophenol is a unique and irreplaceable entity for specific scientific and industrial applications.

2,4,5-Trichlorothiophenol: Quantifiable Differentiation Data for Informed Sourcing Decisions


2,4,5-Trichlorothiophenol vs. 2,4,5-Trichlorophenol: Enhanced Reactivity in Hydrogen Abstraction Reactions with O(3P)

In high-temperature combustion or atmospheric chemistry models, the rate of thiophenoxyl-hydrogen abstraction from chlorothiophenols (CTPs) by ground-state atomic oxygen O(3P) is significantly faster than phenoxyl-hydrogen abstraction from their oxygen analogs, chlorophenols (CPs). This difference is fundamental to understanding the distinct formation pathways of sulfur-containing vs. oxygen-containing dioxin-like pollutants. Density functional theory (DFT) studies across a temperature range of 600-1200 K demonstrate that the reaction of CTPs with O(3P) is more favorable [1].

Atmospheric Chemistry Combustion Chemistry Reaction Kinetics

2,4,5-Trichlorothiophenol vs. 2,4-Dichlorothiophenol: Impact on Physicochemical Properties for Purification and Handling

The introduction of a third chlorine atom in 2,4,5-Trichlorothiophenol fundamentally changes its physical state and thermal properties compared to the 2,4-dichloro analog. This transition from a liquid to a solid has significant implications for purification, storage, and material handling in both laboratory and industrial settings .

Physical Organic Chemistry Process Chemistry Materials Handling

2,4,5-Trichlorothiophenol vs. 2,4,5-Trichlorophenol: Comparative Lipophilicity and Environmental Partitioning

The substitution of the phenolic oxygen with sulfur in 2,4,5-Trichlorothiophenol results in a marked increase in lipophilicity compared to its direct oxygen analog. This is reflected in the calculated octanol-water partition coefficient (LogP), a key parameter for predicting environmental fate, bioavailability, and passive membrane permeability [1].

Environmental Chemistry QSAR Modeling ADME Properties

2,4,5-Trichlorothiophenol as a Specific Building Block for CNS-Active Thioxanthene Derivatives

The 2,4,5-Trichlorothiophenol substitution pattern is essential for synthesizing a specific class of thioxanthene derivatives investigated for pharmacological activity. In a multi-step synthesis, it serves as the direct precursor to create 1,2,4-trichloro-substituted thioxanthenes, which were then evaluated for central nervous system (CNS) effects [1]. The specific chlorine pattern on the phenyl ring is incorporated into the final tricyclic structure and cannot be replicated using other chlorothiophenol isomers without altering the product.

Medicinal Chemistry Synthetic Methodology Neuropharmacology

2,4,5-Trichlorothiophenol as a Unique Precursor to the Obsolete Acaricide Tetrasul

2,4,5-Trichlorothiophenol is a specific and required intermediate in the synthesis of Tetrasul (1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene), a now-obsolete acaricide [1]. The synthesis involves the etherification of 2,4,5-trichlorothiophenol with p-nitrochlorobenzene via a Williamson ether synthesis, followed by reduction and a Sandmeyer reaction [1]. This synthetic pathway is uniquely dependent on the 2,4,5-trichloro substitution pattern on the thiophenol to yield the final active ingredient.

Agrochemical Synthesis Pesticide Chemistry Historical Toxicology

2,4,5-Trichlorothiophenol: Key Application Scenarios Justified by Evidence


Atmospheric and Combustion Chemistry Modeling of Sulfur-Containing Persistent Organic Pollutants (PCDTs/TAs)

Procurement is justified for research groups modeling the formation of sulfur-containing dioxin analogues, such as polychlorinated dibenzothiophenes (PCDTs) and thianthrenes (PCTAs). 2,4,5-Trichlorothiophenol serves as a critical precursor in these studies. As demonstrated in Section 3, its reactivity with O(3P) is fundamentally different from that of its oxygen analog, 2,4,5-trichlorophenol [1]. Using the correct thiophenol precursor is essential for obtaining accurate kinetic and thermodynamic data for these environmentally significant, yet less studied, pollutants.

Synthesis of 1,2,4-Trichloro-Substituted Thioxanthene Scaffolds for Medicinal Chemistry

Sourcing 2,4,5-Trichlorothiophenol is required for medicinal chemistry programs focused on synthesizing and evaluating 1,2,4-trichloro-substituted thioxanthene derivatives. As shown in Section 3, this specific isomer is the mandatory starting material to access this particular class of compounds [2]. Substitution with any other chlorothiophenol isomer would result in a different molecular scaffold, thereby invalidating structure-activity relationship (SAR) studies and potentially missing out on unique biological activities, such as the observed in vitro antimicrobial properties of this series [2].

Legacy Pesticide Research and Analytical Standard Development for Tetrasul

For environmental chemists and toxicologists investigating the fate and transport of the obsolete acaricide Tetrasul, 2,4,5-Trichlorothiophenol is a necessary reagent for synthesizing authentic standards or for use in mechanistic degradation studies. The evidence in Section 3 confirms its role as the specific thiol precursor in the patented synthesis of Tetrasul [3]. Procuring this compound is essential for accurate analytical method development and for tracing the environmental breakdown products of this legacy contaminant.

Physicochemical Property Screening and QSAR Model Development

Procurement is recommended for teams developing quantitative structure-activity relationship (QSAR) models for environmental fate or drug design. As shown in Section 3, 2,4,5-Trichlorothiophenol provides a unique data point in property space due to its combination of three chlorine atoms and a thiol group . Its significantly higher calculated LogP (4.35) compared to its oxygen analog (LogP 3.72) and its distinct physical state (solid) versus less chlorinated analogs make it a valuable compound for validating predictive models of lipophilicity, melting point, and other key parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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